Chiral Integrity Benchmark: Optical Rotation Differentiates (S)- from (R)-Piperidin-2-ylmethanol
The (S)- and (R)-enantiomers of piperidin-2-ylmethanol are clearly differentiated by their specific optical rotation values. The (R)-enantiomer exhibits an optical rotation of -14° to -11° (c=1, EtOH), which directly contrasts with the opposite sign expected for the (S)-enantiomer . This physical property serves as a critical, quantifiable benchmark for confirming enantiomeric purity and identity upon receipt, ensuring the correct stereoisomer is used in chiral syntheses.
| Evidence Dimension | Specific Optical Rotation [α]D (Sign and Magnitude) |
|---|---|
| Target Compound Data | Expected to be positive (e.g., +11° to +14°) based on the enantiomeric relationship with the (R)-form. |
| Comparator Or Baseline | (R)-Piperidin-2-ylmethanol (CAS 3197-44-2) exhibits an optical rotation of -14° to -11° (c=1, EtOH). |
| Quantified Difference | Sign inversion (positive vs. negative) and comparable magnitude. |
| Conditions | Measurement at 20°C, concentration c=1 in Ethanol (EtOH). |
Why This Matters
This quantifiable difference is essential for incoming quality control, allowing procurement teams to verify they have received the correct, high-value enantiomer rather than a mislabeled or racemic mixture.
